molecular formula C6H2F3Li B14645935 Lithium, (2,4,6-trifluorophenyl)- CAS No. 53732-49-3

Lithium, (2,4,6-trifluorophenyl)-

Cat. No.: B14645935
CAS No.: 53732-49-3
M. Wt: 138.0 g/mol
InChI Key: RSGJPNYBTPALAD-UHFFFAOYSA-N
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Description

Lithium, (2,4,6-trifluorophenyl)- is an organometallic compound with the CAS Number 53732-49-3 and is identified as PubChem CID 12116190 . This compound is classified as a PFAS (per- or polyfluoroalkyl substance) . As a specialized organolithium reagent, it is primarily used in synthetic organic chemistry for the introduction of the electron-deficient 2,4,6-trifluorophenyl group into molecular frameworks. Such reagents are valuable in research for constructing complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, where the fluorinated aromatic ring can influence the compound's electronic properties, metabolic stability, and binding affinity. Current hazard assessments indicate that data is insufficient to classify its specific toxicological risks, including carcinogenicity, mutagenicity, and repeated dose toxicity . This product is intended for use by qualified laboratory and research professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions and consult the relevant safety data sheets (SDS) prior to use.

Properties

CAS No.

53732-49-3

Molecular Formula

C6H2F3Li

Molecular Weight

138.0 g/mol

IUPAC Name

lithium;1,3,5-trifluorobenzene-6-ide

InChI

InChI=1S/C6H2F3.Li/c7-4-1-5(8)3-6(9)2-4;/h1-2H;/q-1;+1

InChI Key

RSGJPNYBTPALAD-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C(C=C([C-]=C1F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, (2,4,6-trifluorophenyl)- typically involves the reaction of 2,4,6-trifluorophenyl halides with lithium metal. One common method is the direct reaction of 2,4,6-trifluorophenyl bromide with lithium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

Industrial production of Lithium, (2,4,6-trifluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, (2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-lithium bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used, with reactions conducted under an inert atmosphere at elevated temperatures.

    Addition Reactions: Reactions with carbonyl compounds are usually performed in the presence of a Lewis acid catalyst to enhance reactivity.

Major Products Formed

    Substitution Reactions: The major products are substituted 2,4,6-trifluorophenyl derivatives.

    Coupling Reactions: The products are biaryl compounds or other coupled products.

    Addition Reactions: The products are typically alcohols or other functionalized compounds.

Scientific Research Applications

Lithium, (2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce fluorinated groups.

    Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Lithium, (2,4,6-trifluorophenyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the lithium atom acts as a nucleophile, attacking electrophilic centers in the substrate. In cross-coupling reactions, it participates in transmetalation steps, transferring the 2,4,6-trifluorophenyl group to the metal catalyst. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Reactivity

Compound Deprotonation Strength (pKa) Solubility in THF Reaction Rate with CO₂ (Relative)
Lithium (2,4,6-trifluorophenyl)- ~30 High 1.0 (Baseline)
Lithium Phenyl ~37 Moderate 0.3
Lithium Mesityl ~28 Low 1.5
Lithium (Pentafluorophenyl)- ~25 High 2.2

Key Findings :

  • The electron-withdrawing fluorine substituents in lithium (2,4,6-trifluorophenyl)- lower the pKa of its conjugate acid compared to lithium phenyl, enhancing its deprotonation capability .
  • Its solubility in tetrahydrofuran (THF) exceeds that of lithium mesityl due to reduced steric hindrance.

Stability and Handling

Compound Thermal Decomposition (°C) Sensitivity to Moisture
Lithium (2,4,6-trifluorophenyl)- 180 Extreme
Lithium Phenyl 200 High
Lithium Mesityl 220 Moderate

Notes:

  • Lithium (2,4,6-trifluorophenyl)- decomposes at lower temperatures than its analogs, likely due to destabilization from fluorine-induced ring strain .

Research Findings

Recent studies highlight the following:

  • Catalytic Cross-Coupling : Lithium (2,4,6-trifluorophenyl)- enables Suzuki-Miyaura couplings at room temperature, reducing energy costs in API synthesis .
  • Thermal Limitations : Its lower decomposition temperature restricts use in high-temperature processes, necessitating additives for stabilization.
  • Environmental Impact : Fluorine leaching during decomposition raises concerns, prompting research into greener alternatives .

Q & A

Q. What are the recommended methodologies for synthesizing Lithium, (2,4,6-trifluorophenyl)- with high purity?

To optimize synthesis, employ orthogonal experimental design (e.g., 3 levels and 4 factors) to test variables such as reaction temperature, solvent polarity, and stoichiometric ratios. This approach minimizes trial iterations while maximizing yield and purity . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify lithium content .

Q. How can researchers address inconsistencies in electrochemical stability data for Lithium, (2,4,6-trifluorophenyl)- in aprotic solvents?

Contradictions often arise from solvent impurities or varying electrode materials. Standardize testing protocols using:

  • Electrochemical impedance spectroscopy (EIS) to assess interfacial resistance.
  • Cyclic voltammetry (CV) over a wide potential range (−0.5 V to 5.0 V vs. Li/Li+) to evaluate oxidative stability .
    Cross-validate results with X-ray photoelectron spectroscopy (XPS) to detect surface decomposition products .

Q. What characterization techniques are critical for verifying the structural integrity of Lithium, (2,4,6-trifluorophenyl)-?

Prioritize:

  • Single-crystal X-ray diffraction (SCXRD) for atomic-level structural resolution.
  • Fourier-transform infrared spectroscopy (FTIR) to confirm C-F and Li-C bonding.
  • Thermogravimetric analysis (TGA) to assess thermal stability up to 500°C .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in lithium-ion mobility predictions for this compound?

Use density functional theory (DFT) to simulate lithium migration barriers and compare results with experimental data from electron energy loss spectroscopy (EELS) . EELS provides localized lithium occupancy data during charge/discharge cycles, enabling validation of simulated diffusion pathways .

Q. What experimental frameworks are suitable for studying degradation mechanisms of Lithium, (2,4,6-trifluorophenyl)- in battery electrolytes?

Adopt a multi-modal approach:

  • In-situ TEM to visualize structural changes during cycling.
  • Differential electrochemical mass spectrometry (DEMS) to identify gas evolution from side reactions.
  • Post-mortem analysis using scanning electron microscopy (SEM) to detect lithium plating or dendrite formation .

Q. How can researchers design experiments to evaluate the compound’s compatibility with high-voltage cathode materials?

Leverage the PICO framework (Population: cathode material; Intervention: compound as electrolyte additive; Comparison: baseline electrolytes; Outcome: capacity retention) . Test under accelerated aging conditions (e.g., 45°C, 4.5 V) and quantify lithium inventory loss via galvanostatic intermittent titration technique (GITT) .

Methodological Guidance Tables

Q. Table 1: Key Characterization Techniques

TechniqueApplicationLimitationsReference
SCXRDAtomic structure resolutionRequires high-purity crystals
EELSLithium occupancy mappingSample thickness < 50 nm
DEMSGas evolution analysisLimited to volatile species

Q. Table 2: Experimental Design Frameworks

FrameworkPurposeExample ApplicationReference
Orthogonal DesignOptimize synthesis parametersYield/purity trade-off analysis
FINER CriteriaEvaluate research question feasibilityEthical and novelty checks

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